

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of DS-1558

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Compound of Interest		
Compound Name:	DS-1558	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **DS-1558**, a potent and orally bioavailable G protein-coupled receptor 40 (GPR40) agonist. The information presented is collated from preclinical studies and is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Core Concepts: Pharmacokinetics

The pharmacokinetic profile of **DS-1558** has been evaluated in several preclinical species, demonstrating its potential for oral administration. Key parameters are summarized below.

Pharmacokinetic Parameters of DS-1558 in Preclinical Species

The following table summarizes the pharmacokinetic parameters of **DS-1558** following oral administration in rats, dogs, and monkeys.[1]



Species	Dose (mg/kg)	Cmax (ng/mL)	Tmax (hr)	AUC (ng·hr/mL)	T½ (hr)
Rat	1	1020	4.0	9540	6.1
Dog	1	860	2.0	4870	4.2
Monkey	1	1200	4.0	8340	5.8

Core Concepts: Pharmacodynamics

DS-1558 is a selective agonist of GPR40, a receptor predominantly expressed in pancreatic β -cells.[1] Its mechanism of action involves the potentiation of glucose-stimulated insulin secretion (GSIS).

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) in a Type 2 Diabetes Model

The in vivo glucose-lowering effects of **DS-1558** were demonstrated in Zucker diabetic fatty (ZDF) rats, a well-established model of type 2 diabetes.[1] Oral administration of **DS-1558** resulted in a dose-dependent reduction in glucose excursion and a simultaneous increase in plasma insulin levels.[1]

Treatment	Dose (mg/kg)	Glucose AUC Reduction (%)	Insulin Increase
DS-1558	0.03	Marked Reduction	-
DS-1558	0.1	Similar to Sitagliptin (10 mg/kg)	Observed Augmentation
DS-1558	0.3	-	-

Experimental Protocols Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic Fatty (ZDF) Rats



This protocol outlines the methodology for assessing the in vivo efficacy of **DS-1558** in a diabetic rat model.

Animals: Male Zucker diabetic fatty (ZDF) rats are used. The animals are housed under standard laboratory conditions with free access to food and water.

Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.

Fasting: Prior to the test, rats are fasted overnight (approximately 16 hours) with free access to water.[2]

Drug Administration: **DS-1558** or vehicle is administered orally via gavage 30 minutes before the glucose challenge.

Glucose Challenge: A glucose solution (2 g/kg body weight) is administered orally.

Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).

Analysis: Blood glucose levels are measured immediately using a glucometer. Plasma insulin levels are determined by a suitable immunoassay (e.g., ELISA).

Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Pancreatic Islets

This protocol describes the methodology to evaluate the direct effect of **DS-1558** on insulin secretion from isolated pancreatic islets.

Islet Isolation: Pancreatic islets are isolated from mice (e.g., wild-type and GPR40 knockout) by collagenase digestion of the pancreas, followed by purification using a density gradient.

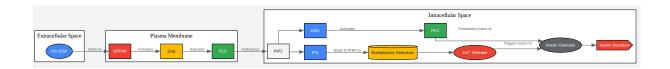
Islet Culture: Isolated islets are cultured overnight in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and glucose to allow for recovery.

GSIS Assay:



- Pre-incubation: Islets are pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 30-60 minutes) to establish a basal insulin secretion rate.
- Stimulation: The pre-incubation buffer is replaced with KRBB containing either a low (basal) or high (stimulatory, e.g., 16.7 mM) glucose concentration, with or without various concentrations of **DS-1558**.
- Incubation: The islets are incubated for a specific time (e.g., 60 minutes) at 37°C.
- Supernatant Collection: After incubation, the supernatant is collected to measure the amount of secreted insulin.
- Insulin Measurement: Insulin concentrations in the supernatant are quantified using an ELISA or radioimmunoassay.
- Normalization: Insulin secretion can be normalized to the total insulin content of the islets or the number of islets per well.

Mandatory Visualizations Signaling Pathway of DS-1558 in Pancreatic β-Cells

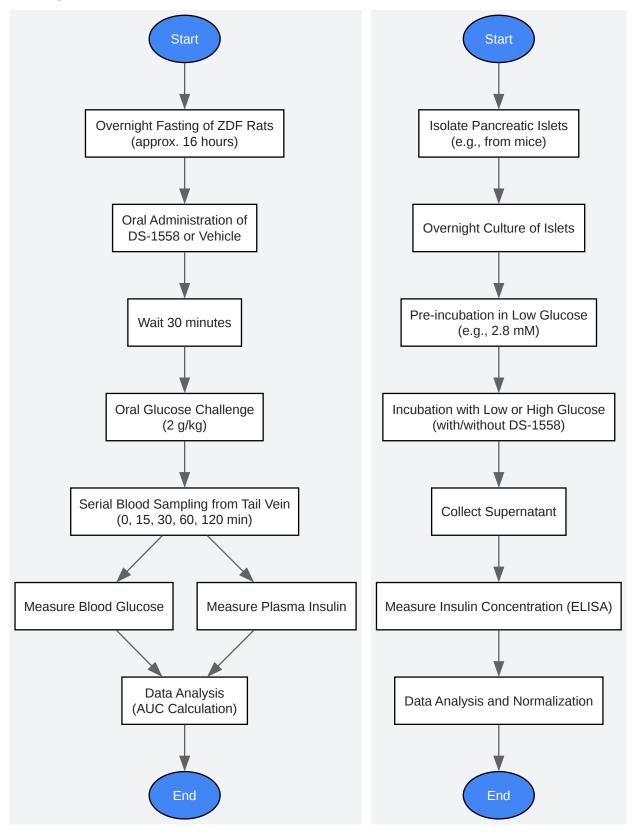


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Caption: GPR40 signaling cascade initiated by **DS-1558** in pancreatic β -cells.



Experimental Workflow for Oral Glucose Tolerance Test (OGTT)





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References

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